molecular formula C14H9ClN2O3S2 B2384457 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate CAS No. 303148-76-7

2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate

Cat. No.: B2384457
CAS No.: 303148-76-7
M. Wt: 352.81
InChI Key: WSYXPSBDNGIXNH-UHFFFAOYSA-N
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Description

2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate typically involves the reaction of 2-(1,2,3-thiadiazol-4-yl)phenol with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted thiadiazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-phenyl-1,3,4-thiadiazole
  • 4-(1,2,3-Thiadiazol-4-yl)phenol
  • 2-Amino-1,3,4-thiadiazole

Uniqueness

Compared to similar compounds, 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate has unique structural features that contribute to its distinct biological activities. The presence of the 4-chlorobenzenesulfonate group enhances its ability to interact with biomolecules and increases its solubility in organic solvents. These properties make it a valuable compound for various scientific research applications .

Properties

IUPAC Name

[2-(thiadiazol-4-yl)phenyl] 4-chlorobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O3S2/c15-10-5-7-11(8-6-10)22(18,19)20-14-4-2-1-3-12(14)13-9-21-17-16-13/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYXPSBDNGIXNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSN=N2)OS(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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